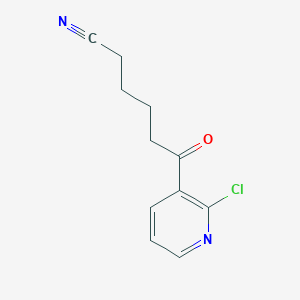

6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

6-(2-chloropyridin-3-yl)-6-oxohexanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O/c12-11-9(5-4-8-14-11)10(15)6-2-1-3-7-13/h4-5,8H,1-3,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNMRWNSHGDHXCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)Cl)C(=O)CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50641806 | |

| Record name | 6-(2-Chloropyridin-3-yl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890100-78-4 | |

| Record name | 6-(2-Chloropyridin-3-yl)-6-oxohexanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50641806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 6 2 Chloro 3 Pyridyl 6 Oxohexanenitrile

Tautomeric Equilibria Research

Tautomerism is a fundamental concept in organic chemistry, describing the equilibrium between two or more interconverting structural isomers. For a compound like 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile, several tautomeric forms could theoretically exist.

Keto-Enol Tautomerism Studies in Solution and Gas Phase

The most common form of tautomerism for this molecule would be the keto-enol equilibrium, where a proton and a double bond shift to form an enol isomer from the ketone. Studies on related β-ketonitriles have shown that the position of this equilibrium can be significantly influenced by factors such as solvent and temperature. researchgate.netunlp.edu.ar However, no specific experimental or theoretical studies were found that quantify the keto-enol tautomeric distribution for this compound in either the solution or gas phase. Such research would typically involve spectroscopic methods like Nuclear Magnetic Resonance (NMR) or computational chemistry to determine the relative stability and populations of the keto and enol forms.

Nitrile-Ketenimine Tautomerism Investigations

Another possible, though generally less favorable, tautomerism involves the nitrile group, which could potentially exist in equilibrium with a ketenimine form. Investigations into this type of equilibrium are less common but are crucial for a complete understanding of a molecule's reactivity profile. researchgate.net For β-ketonitriles, the ketenimine form has been considered, but often it is not observed spectroscopically. researchgate.net There is no available research that investigates or documents the existence or stability of a nitrile-ketenimine tautomer for this compound.

Influence of Solvent Polarity on Tautomeric Distribution

The polarity of the solvent is known to play a critical role in shifting tautomeric equilibria. researchgate.netunlp.edu.ar Polar solvents can stabilize more polar tautomers through intermolecular interactions like hydrogen bonding. For keto-enol systems, an increase in solvent polarity can favor either the keto or enol form depending on the specific molecular structure. Without experimental data for this compound, any discussion on how solvents like chloroform, acetone, or dimethyl sulfoxide (B87167) might affect its tautomeric distribution would be purely speculative.

Reactions of the Ketone Functional Group

The ketone group is a versatile functional group that participates in a wide array of chemical reactions. Its reactivity is characterized by the electrophilicity of the carbonyl carbon.

Nucleophilic Addition Reactions

Nucleophilic addition is the most characteristic reaction of ketones. This would involve the attack of a nucleophile on the carbonyl carbon of this compound, followed by protonation of the resulting alkoxide intermediate. While general mechanisms for such reactions are well-established in organic chemistry, specific studies detailing the outcomes, yields, and stereoselectivity of nucleophilic additions (e.g., with Grignard reagents, organolithium compounds, or hydrides) to this particular ketone are absent from the literature. Research on interactions between pyridine (B92270) and ketone groups in other molecules suggests that the pyridine nitrogen can influence the carbonyl group's reactivity. researchgate.netrsc.org

Condensation Reactions

Condensation reactions, such as the formation of imines, enamines, or the aldol (B89426) condensation, are also hallmarks of ketone chemistry. These reactions involve the ketone reacting with an amine or another enolizable carbonyl compound. Such transformations would be critical for using this compound as a building block in the synthesis of more complex heterocyclic structures. rsc.org However, no specific examples or detailed research findings on the condensation reactions of this compound have been documented.

Transformations of the Nitrile Functional Group

The terminal nitrile group (-C≡N) is a versatile functional group that can undergo several important transformations, providing pathways to other key chemical moieties such as amides and amines. pressbooks.pub

The hydration of the nitrile group in this compound would yield the corresponding amide, 6-(2-chloro-3-pyridyl)-6-oxohexanamide. This transformation is a 100% atom-economic reaction. mdpi.com While traditional methods involving strong acids or bases can lead to over-hydrolysis to the carboxylic acid, numerous modern catalytic systems have been developed for the selective conversion of nitriles to amides under milder conditions. mdpi.comresearchgate.net

Catalytic methods applicable to aliphatic nitriles include systems based on transition metals like rhodium, osmium, ruthenium, and palladium. mdpi.comacs.orgthieme-connect.de For instance, Rh(I)-N-heterocyclic carbene complexes have demonstrated excellent activity in the hydration of various nitriles in aqueous solvent mixtures. mdpi.com Similarly, an osmium polyhydride complex, OsH₆(PⁱPr₃)₂, has been shown to competently catalyze the hydration of aliphatic nitriles. acs.org Another approach involves indirect acid-catalyzed hydration using mixtures like trifluoroacetic acid (TFA) with sulfuric acid (H₂SO₄), which can convert aliphatic nitriles to amides efficiently. acs.org

Table 1: Representative Catalytic Systems for the Hydration of Nitriles to Amides

| Catalyst System | Solvent | Temperature (°C) | Reaction Time | Substrate Scope | Ref |

| [RhCl(cod)(IPr)] | H₂O / ⁱPrOH | 80 | Varies | Aromatic and Aliphatic Nitriles | mdpi.com |

| OsH₆(PⁱPr₃)₂ | Toluene / H₂O | 110 | Varies | Aliphatic Nitriles | acs.org |

| TFA / H₂SO₄ | TFA | Room Temp | 1 - 8 h | Aromatic and Aliphatic Nitriles | acs.org |

| Pd/C-Fe₃O₄ | Water | 100 | Varies | Aromatic and Aliphatic Nitriles | researchgate.net |

Reduction of the nitrile group provides a direct route to primary amines. This transformation applied to this compound would produce 7-amino-1-(2-chloro-3-pyridyl)heptan-1-one. The two primary methods for nitrile reduction are catalytic hydrogenation and chemical reduction with hydride reagents. chemguide.co.ukwikipedia.org

Catalytic hydrogenation is an economical and widely used industrial method for producing primary amines from nitriles. wikipedia.orgbme.hu This process involves reacting the nitrile with hydrogen gas (H₂) under pressure in the presence of a heterogeneous metal catalyst. studymind.co.uk Common catalysts include Raney nickel, palladium, platinum, and cobalt. thieme-connect.dewikipedia.orgbme.hu A significant challenge in this reaction is preventing the formation of secondary and tertiary amine byproducts, which can occur when the intermediate imine reacts with the primary amine product. wikipedia.orgresearchgate.net The choice of catalyst, solvent, and reaction conditions is crucial for achieving high selectivity for the primary amine. wikipedia.orgbme.hu

Alternatively, nitriles can be reduced using stoichiometric amounts of strong reducing agents. thieme-connect.de Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for converting nitriles to primary amines and the reaction typically proceeds in a dry ether solvent followed by an aqueous workup. chemguide.co.uklibretexts.org Other hydride reagents such as diborane (B8814927) and lithium borohydride (B1222165) can also be employed. wikipedia.org

Table 2: Common Reagents and Catalysts for Nitrile Reduction to Primary Amines

| Method | Reagent/Catalyst | Typical Conditions | Notes | Ref |

| Catalytic Hydrogenation | Raney Nickel, H₂ | High temperature and pressure | Commonly used industrially; selectivity can be an issue. | wikipedia.orgstudymind.co.uk |

| Catalytic Hydrogenation | Pd/C, H₂ | Varies, often with additives like NH₃ to suppress side reactions. | Effective for a range of nitriles. | commonorganicchemistry.comacsgcipr.org |

| Catalytic Hydrogenation | Cobalt-based catalysts (e.g., Co/SiO₂) | High temperature and pressure, often with NH₃. | Good selectivity for primary amines. | bme.hu |

| Chemical Reduction | LiAlH₄ | Dry ether (e.g., THF, Et₂O), followed by aqueous workup. | Powerful, non-catalytic method with broad applicability. | chemguide.co.uklibretexts.org |

| Chemical Reduction | BH₃-THF or BH₃-SMe₂ | THF, heating | Borane complexes are effective reducing agents. | commonorganicchemistry.comorganic-chemistry.org |

Conjugate addition, or Michael addition, is a reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound or other electron-withdrawing group. For a nitrile to act as a Michael acceptor, it must be α,β-unsaturated (i.e., possess a C=C double bond adjacent to the -C≡N group). nih.gov

The compound this compound has a saturated aliphatic chain, and therefore, its nitrile group cannot function as a Michael acceptor. However, it is theoretically possible for the molecule to act as a Michael donor. This would involve the deprotonation of the carbon atom alpha to the nitrile group (at the C5 position) by a strong base to form a resonance-stabilized carbanion. This nitrile-stabilized anion could then, in principle, act as a nucleophile and attack a suitable Michael acceptor (e.g., an α,β-unsaturated ketone or ester). researchgate.net This type of reaction would result in the formation of a new carbon-carbon bond at the C5 position of the hexanenitrile (B147006) chain.

Reactivity of the 2-Chloro-3-pyridyl Moiety

The 2-chloro-3-pyridyl group is an electron-deficient aromatic system. The presence of the electronegative nitrogen atom and the chlorine substituent significantly influences the reactivity of the pyridine ring, making it susceptible to nucleophilic substitution and a suitable partner in metal-catalyzed cross-coupling reactions.

The chlorine atom at the C2 position of the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr). This is because the electronegative ring nitrogen can stabilize the negative charge of the intermediate Meisenheimer complex, particularly when the attack occurs at the C2 or C4 positions. youtube.com However, 2-chloropyridine (B119429) is still significantly less reactive towards nucleophiles than other chloro-substituted heterocycles like 2-chloropyrimidine. nih.gov

SₙAr reactions on the 2-chloropyridine core typically require harsh conditions, such as high temperatures, to proceed without a catalyst. thieme-connect.com For example, the amination of 2-chloropyridine with secondary amines like piperidine (B6355638) can be achieved by heating in a sealed tube or by using a continuous-flow reactor at temperatures up to 300 °C. thieme-connect.comthieme-connect.com The use of flow reactors can overcome the high activation barrier for unactivated substrates and provide good to excellent yields of 2-aminopyridines. thieme-connect.com A variety of nucleophiles, including primary and secondary amines, can displace the chloride. nih.govthieme-connect.com

Table 3: Examples of Nucleophilic Aromatic Substitution on 2-Chloropyridine Derivatives

| Nucleophile | Conditions | Product | Yield (%) | Ref |

| Piperidine | DMSO, sealed tube, 100 °C, 2 days | 2-(Piperidin-1-yl)pyridine | 88 | thieme-connect.com |

| Morpholine | NMP, flow reactor, 280 °C, 20 min | 4-(Pyridin-2-yl)morpholine | 88 | thieme-connect.com |

| Pyrrolidine | NMP, flow reactor, 280 °C, 20 min | 2-(Pyrrolidin-1-yl)pyridine | 85 | thieme-connect.com |

| 2-Aminoethanethiol | NaH, EtOH, Microwave, 140-160 °C | 2-((Pyridin-2-yl)thio)ethan-1-amine | High | tandfonline.com |

The carbon-chlorine bond at the C2 position of the pyridine ring serves as an excellent handle for various metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds. These reactions are fundamental in synthetic chemistry for building more complex molecular architectures.

Palladium-Catalyzed Suzuki Coupling: The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a powerful tool for forming biaryl structures. 2-Chloropyridines react smoothly in palladium-catalyzed Suzuki couplings with arylboronic acids. thieme-connect.com Catalysts such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or palladium acetate (B1210297) [Pd(OAc)₂] are effective, and the reactions typically give excellent yields of 2-arylpyridines. thieme-connect.comacs.org The electron-deficient nature of the chloropyridine facilitates the reaction compared to less activated aryl chlorides. thieme-connect.com

Nickel-Catalyzed Coupling: Nickel catalysts are also highly effective for cross-coupling reactions involving 2-chloropyridines. One notable application is the cross-electrophile coupling of 2-chloropyridines with alkyl bromides. nih.govthieme-connect.denih.gov This method avoids the need to pre-form organometallic reagents and allows for the direct formation of 2-alkylpyridines from two different electrophilic partners. thieme-connect.denih.gov These reactions often employ a nickel catalyst with a specific ligand, such as bathophenanthroline. nih.govthieme-connect.de

Cobalt-Catalyzed Coupling: Cobalt catalysts can be used to mediate the cross-coupling of 2-chloropyridines with Grignard reagents (organomagnesium compounds). capes.gov.broup.comoup.com For example, treatment of 2-chloropyridine with benzylmagnesium chloride in the presence of a catalytic amount of cobalt(II) acetylacetonate (B107027) affords the 2-benzylpyridine (B1664053) product in excellent yield. capes.gov.broup.com This method provides an efficient route for the alkylation and arylation of the pyridine core. oup.com

Table 4: Metal-Catalyzed Cross-Coupling Reactions of 2-Chloropyridine

| Reaction Type | Catalyst | Coupling Partner | Product Type | Yield (%) | Ref |

| Suzuki | Pd(PPh₃)₄ / K₂CO₃ | Phenylboronic acid | 2-Phenylpyridine | >95 | thieme-connect.com |

| Suzuki | Pd(OAc)₂ / K₂CO₃ | 4-Methylphenylboronic acid | 2-(p-Tolyl)pyridine | 90 | thieme-connect.com |

| Cross-Electrophile | NiBr₂·3H₂O / Bathophenanthroline | 1-Bromooctane | 2-Octylpyridine | 71 | thieme-connect.com |

| Grignard Coupling | Co(acac)₂ | Benzylmagnesium chloride | 2-Benzylpyridine | 81 | capes.gov.broup.com |

| Grignard Coupling | Co(acac)₂ | Phenylmagnesium bromide | 2-Phenylpyridine | 71 | oup.com |

Intramolecular Cyclization Reactions and Heterocycle Formation

The bifunctional nature of this compound, containing both a ketone and a nitrile group, allows for intramolecular cyclization reactions to form novel heterocyclic structures. A significant transformation in this regard is the base-catalyzed intramolecular cyclization, which follows a pathway analogous to the Thorpe-Ziegler reaction. This reaction is a key method for the formation of cyclic compounds, driven by the generation of a carbanion that subsequently attacks an electrophilic center within the same molecule.

In the case of this compound, the presence of a strong base can facilitate the deprotonation of the carbon atom alpha to the nitrile group. The resulting carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ketone. This intramolecular nucleophilic addition leads to the formation of a cyclic intermediate, which upon subsequent workup, can yield a stable heterocyclic product. The reaction is conceptually similar to intramolecular condensations like the Dieckmann condensation. wikipedia.org

The Thorpe-Ziegler reaction is particularly useful for the synthesis of five- to eight-membered rings. chem-station.com The specific heterocycle formed from this compound through this pathway would be a substituted tetrahydropyridine (B1245486) derivative. The reaction is typically initiated by a strong base, such as an alkoxide, and the resulting cyclic imine or enamine intermediate can be hydrolyzed under acidic conditions to yield a cyclic ketone. chem-station.com

Detailed research findings on the intramolecular cyclization of this specific compound are not extensively documented in publicly available literature. However, based on established principles of organic synthesis, the following reaction scheme is proposed.

Proposed Intramolecular Cyclization of this compound:

| Reactant | Reagents & Conditions | Proposed Product | Product Class |

| This compound | 1. Strong base (e.g., Sodium ethoxide) in an inert solvent (e.g., Toluene), heat. 2. Acidic workup (e.g., aq. HCl) | 3-(2-Chloro-3-pyridyl)-2-oxocyclohexane-1-carbonitrile | Substituted Cyclohexanone |

The intramolecular cyclization of this compound represents a potential route to synthesize complex heterocyclic molecules that could be of interest in medicinal chemistry and materials science. The presence of the reactive chloropyridyl moiety in the resulting cyclic structure offers a handle for further functionalization, allowing for the generation of a diverse library of compounds.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool for elucidating the carbon-hydrogen framework of a molecule. For 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile, both ¹H and ¹³C NMR, along with two-dimensional correlation experiments, offer a complete picture of its molecular structure.

Proton (¹H) NMR for Keto-Enol Tautomerism and Structural Assignment

The ¹H NMR spectrum of this compound is instrumental in assigning the specific protons within the molecule and investigating the potential for keto-enol tautomerism. In its predominant keto form, the spectrum is expected to exhibit distinct signals for the protons on the pyridine (B92270) ring and the aliphatic hexanenitrile (B147006) chain.

The protons of the 2-chloro-3-pyridyl group are expected to appear in the aromatic region of the spectrum, typically between δ 7.0 and 9.0 ppm. Due to the substitution pattern, these protons will show characteristic splitting patterns (doublets or doublet of doublets) arising from spin-spin coupling. The electron-withdrawing nature of the chlorine atom and the carbonyl group will influence the chemical shifts of the adjacent pyridine protons, causing them to be deshielded and resonate at a lower field.

The aliphatic protons of the hexanenitrile chain will be observed in the upfield region of the spectrum. The methylene (B1212753) group adjacent to the carbonyl group (α-protons) is expected to be the most deshielded of the aliphatic protons due to the inductive effect of the ketone, resonating at approximately δ 2.8-3.2 ppm as a triplet. The methylene group adjacent to the nitrile group is also deshielded, with an expected chemical shift around δ 2.4-2.6 ppm, appearing as a triplet. The remaining methylene groups in the chain will resonate as multiplets in the range of δ 1.6-2.0 ppm.

Keto-Enol Tautomerism: While the keto form is generally more stable for simple ketones, the presence of the α-protons adjacent to the carbonyl group allows for the possibility of keto-enol tautomerism. In the enol tautomer, a hydroxyl proton signal would be expected, and the α-proton signal would shift significantly. However, for a simple keto-nitrile like this compound, the equilibrium is expected to lie heavily towards the keto form, and the signals for the enol form may not be readily observable under standard NMR conditions.

Predicted ¹H NMR Data (Keto Form)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-4' (pyridyl) | ~8.5 | dd | ~4.8, 1.8 |

| H-5' (pyridyl) | ~7.4 | dd | ~7.6, 4.8 |

| H-6' (pyridyl) | ~7.9 | dd | ~7.6, 1.8 |

| -CH₂-CO- | ~3.0 | t | ~7.2 |

| -CH₂-CN | ~2.5 | t | ~7.0 |

| -CO-CH₂-CH₂- | ~1.8 | m | - |

| -CH₂-CH₂-CN | ~1.7 | m | - |

Note: The predicted data is based on analogous structures and spectroscopic principles. Actual experimental values may vary.

Carbon-13 (¹³C) NMR for Carbon Skeleton and Functional Group Analysis

The ¹³C NMR spectrum provides valuable information about the carbon framework of this compound, with each unique carbon atom giving a distinct signal.

The most downfield signal is expected for the carbonyl carbon of the ketone group, typically appearing in the range of δ 195-205 ppm. The carbon of the nitrile group will resonate at a characteristic chemical shift of approximately δ 118-125 ppm.

The carbons of the 2-chloropyridyl ring will appear in the aromatic region (δ 120-160 ppm). The carbon bearing the chlorine atom (C-2') is expected to be found around δ 150-155 ppm, while the carbon attached to the carbonyl group (C-3') will be in a similar region. The other pyridyl carbons will have distinct chemical shifts based on their electronic environment.

The aliphatic carbons of the hexanenitrile chain will resonate in the upfield region of the spectrum (δ 15-45 ppm). The carbon of the methylene group adjacent to the carbonyl group will be the most deshielded among the aliphatic carbons, followed by the methylene carbon adjacent to the nitrile group.

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~198 |

| C≡N | ~119 |

| C-2' (pyridyl) | ~152 |

| C-3' (pyridyl) | ~135 |

| C-4' (pyridyl) | ~140 |

| C-5' (pyridyl) | ~125 |

| C-6' (pyridyl) | ~150 |

| -CH₂-CO- | ~42 |

| -CH₂-CN | ~17 |

| -CO-CH₂-CH₂- | ~23 |

| -CH₂-CH₂-CN | ~28 |

Note: The predicted data is based on analogous structures and spectroscopic principles. Actual experimental values may vary.

Heteronuclear Correlation Experiments (HMBC, HMQC) for Complex Structures

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional NMR experiments such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are invaluable.

An HSQC spectrum would show correlations between directly attached protons and carbons. For instance, it would confirm the attachment of the aliphatic protons to their respective carbon atoms in the hexanenitrile chain and the pyridyl protons to their corresponding ring carbons.

An HMBC spectrum reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. This is particularly useful for connecting different parts of the molecule. Key expected HMBC correlations for this compound would include:

Correlations from the protons of the methylene group adjacent to the carbonyl to the carbonyl carbon and the adjacent carbon in the aliphatic chain.

Correlations from the protons on the pyridine ring to the carbonyl carbon, confirming the attachment of the acyl group to the pyridine ring.

Correlations from the protons of the methylene group adjacent to the nitrile to the nitrile carbon.

These 2D NMR experiments provide a robust and definitive structural elucidation of the molecule.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a key technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Analysis of Carbonyl Stretching Frequencies

The IR spectrum of this compound will be dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O) of the ketone. For an alkyl aryl ketone, this band is typically observed in the region of 1680-1700 cm⁻¹. The conjugation of the carbonyl group with the pyridine ring is expected to lower the stretching frequency compared to a simple aliphatic ketone.

Characterization of Nitrile Stretching Vibrations

Another highly characteristic absorption in the IR spectrum will be due to the stretching vibration of the nitrile group (C≡N). This absorption is typically found in the range of 2220-2260 cm⁻¹ for aliphatic nitriles. libretexts.org It is usually a sharp and medium-to-strong intensity band, making it a reliable indicator of the presence of the nitrile functionality.

Predicted IR Absorption Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (Ketone) | 1685 - 1700 | Strong |

| C≡N (Nitrile) | 2240 - 2260 | Medium, Sharp |

| C-H (Aromatic) | 3050 - 3150 | Medium |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

| C=C, C=N (Aromatic Ring) | 1400 - 1600 | Medium to Strong |

Note: The predicted data is based on typical ranges for the respective functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for probing the electronic transitions within a molecule. For this compound, this technique provides insights into the conjugated π-electron system and the influence of the molecular environment on its electronic structure.

The UV-Vis spectrum of this compound is characterized by absorption bands resulting from electronic transitions within its chromophores. The primary chromophore is the 2-chloro-3-acylpyridine moiety, where the pyridine ring is in conjugation with the carbonyl group. This extended π-system is responsible for the characteristic absorption in the UV region.

The electronic transitions are typically of the types π → π* and n → π. The π → π transitions, which are generally of high intensity, arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. The n → π* transitions are typically of lower intensity and result from the excitation of a non-bonding electron (from the nitrogen of the pyridine ring or the oxygen of the carbonyl group) to a π* antibonding orbital. For compounds with similar chloropyridyl moieties, a UV absorption maximum (λmax) is observed around 270 nm, which can be attributed to these electronic transitions. The position and intensity of these absorption bands are sensitive to the molecular structure and the solvent environment.

Table 1: Expected UV-Vis Absorption Data for this compound

| Transition | Expected λmax (nm) | Intensity | Chromophore |

|---|---|---|---|

| π → π* | ~270 | High | 2-Chloro-3-acylpyridine |

| n → π* | >300 | Low | Carbonyl group, Pyridine N |

While this compound is primarily expected to exist in the keto form, the presence of the carbonyl group and the adjacent alkyl chain raises the possibility of keto-enol tautomerism. UV-Vis spectroscopy is a powerful method for investigating such equilibria, as the keto and enol forms of a molecule possess distinct electronic structures and, therefore, different absorption spectra.

The tautomeric equilibrium can be influenced by the polarity of the solvent. In non-polar solvents, the enol form may be stabilized by intramolecular hydrogen bonding. Conversely, polar solvents can stabilize the more polar keto form through intermolecular interactions. nih.gov This phenomenon, known as solvatochromism, would manifest as a shift in the λmax and/or a change in the molar absorptivity of the absorption bands in different solvents. For instance, studies on other pyridyl ketones have shown that the equilibrium between tautomers is influenced by the solvent. ku.dk Although specific studies on the tautomerism of this compound are not widely available, it is plausible that a detailed analysis of its UV-Vis spectra in a range of solvents with varying polarities could reveal the presence and relative populations of any existing tautomeric forms.

Table 2: Hypothetical Solvent Effects on the Tautomeric Equilibrium of this compound

| Solvent | Polarity | Expected Predominant Tautomer | Expected Spectral Shift (vs. non-polar) |

|---|---|---|---|

| Hexane | Non-polar | Enol | - |

| Dichloromethane | Moderately Polar | Keto/Enol Mixture | Bathochromic or Hypsochromic |

| Methanol | Polar Protic | Keto | Significant Shift |

| DMSO | Polar Aprotic | Keto | Significant Shift |

Mass Spectrometry (MS)

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns.

In mass spectrometry, this compound (molar mass: 222.67 g/mol ) would be expected to produce a molecular ion peak ([M]+) upon ionization, which would confirm its molecular weight. The presence of chlorine would also give rise to a characteristic isotopic pattern, with an [M+2]+ peak approximately one-third the intensity of the molecular ion peak.

The fragmentation of the molecular ion is anticipated to occur at the weakest bonds and to form the most stable fragments. For ketones, a common fragmentation pathway is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the carbonyl group. libretexts.org For this compound, this could lead to two primary α-cleavage pathways:

Cleavage between the carbonyl carbon and the 2-chloropyridyl ring, resulting in a [C5H10CN]+ fragment and a 2-chloro-3-pyridylcarbonyl radical.

Cleavage between the carbonyl carbon and the alkyl chain, leading to a stable [2-Cl-C5H3NCO]+ acylium ion. This is often a dominant fragmentation pathway for ketones. libretexts.org

Further fragmentation of the alkyl chain is also expected, likely involving the loss of small neutral molecules. The fragmentation of the chloropyridine ring itself can also occur, potentially through the loss of a chlorine atom or HCl. jcsp.org.pk

Table 3: Predicted Key Mass Spectral Fragments for this compound

| Fragment Ion (m/z) | Proposed Structure/Origin |

|---|---|

| 222/224 | [M]+ Molecular ion |

| 140/142 | [Cl-C5H3N-CO]+ (Acylium ion from α-cleavage) |

| 111/113 | [Cl-C5H3N]+ (Loss of the side chain) |

| 96 | [C5H10CN]+ (Alkyl chain fragment from α-cleavage) |

Mass spectrometry can also provide valuable insights into gas-phase tautomerism. researchgate.net If this compound exists as a mixture of tautomers in the gas phase, these different forms might exhibit distinct fragmentation patterns upon ionization. nih.gov

The keto and enol tautomers, being structural isomers, would have the same molecular weight. However, their different bonding arrangements could lead to the formation of unique fragment ions. For example, the enol form could undergo fragmentation pathways not accessible to the keto form, such as the loss of a hydroxyl radical. By carefully analyzing the mass spectrum and comparing it to the spectra of structurally related compounds that are "locked" in either the keto or enol form, it may be possible to adduce evidence for the presence of multiple tautomers in the gas phase. core.ac.uk While such studies have not been specifically reported for this compound, the methodology remains a powerful approach for investigating gas-phase molecular structures.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, free from solvent or matrix effects. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between accuracy and computational cost, making it suitable for molecules of this size.

A common approach involves using a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311++G(d,p) to perform a full geometry optimization. This process finds the lowest energy conformation of the molecule, providing key structural parameters. For 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile, this would yield optimized bond lengths, bond angles, and dihedral angles that describe its three-dimensional shape. The results of such an optimization would reveal the planarity of the pyridine (B92270) ring and the preferred conformation of the flexible hexanenitrile (B147006) chain.

| Parameter | Atom(s) Involved | Predicted Value |

|---|---|---|

| Bond Length | C=O (Ketone) | ~1.22 Å |

| Bond Length | C-Cl (Aryl Chloride) | ~1.74 Å |

| Bond Length | C≡N (Nitrile) | ~1.16 Å |

| Bond Length | C-C (Pyridine-Ketone) | ~1.51 Å |

| Bond Angle | C-C(O)-C | ~118° |

| Dihedral Angle | Cl-C-C=O | ~0° or ~180° (indicating preference for planarity) |

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory by more explicitly accounting for electron correlation. While computationally more demanding than DFT, MP2 is often employed for more accurate energy calculations, which is crucial for comparing the relative stabilities of different isomers or tautomers. wayne.edu

For this compound, the primary tautomerism to consider is the keto-enol equilibrium involving the carbonyl group. The keto form is the structure as named, while the enol tautomer would feature a carbon-carbon double bond and a hydroxyl group. MP2 calculations, often with a large basis set like aug-cc-pVTZ, can be used to compute the single-point energies of the DFT-optimized geometries for both the keto and enol forms. rsc.org These calculations yield electronic energies, which can be corrected with zero-point vibrational energies (ZPVE) to determine the relative stability of the tautomers at 0 K.

Prediction and Analysis of Tautomeric Equilibria

The equilibrium between tautomers is determined by their relative Gibbs free energies (ΔG). Computational chemistry can predict this equilibrium by calculating the energies and thermodynamic properties of each tautomer.

The keto-enol tautomerism of the title compound would involve the equilibrium between the ketone and its corresponding enol form.

Keto form: this compound

Enol form: 6-(2-Chloro-3-pyridyl)-6-hydroxyhex-5-enenitrile

The relative Gibbs free energy can be calculated using the results from quantum chemical methods (DFT or MP2). The equilibrium constant (Keq) is then determined by the equation ΔG = -RT ln(Keq). For simple ketones, the keto form is typically significantly more stable. However, factors like intramolecular hydrogen bonding in the enol form or the electronic influence of the substituted pyridine ring could affect the equilibrium. Computational studies on related systems like 3-hydroxypyridine (B118123) have shown that solvent effects can also play a crucial role, with polar solvents often favoring more polar tautomers. elsevierpure.comresearchgate.net The inclusion of a solvent model, such as the Polarizable Continuum Model (PCM), in the calculations can provide insights into how the equilibrium might shift in different environments.

Simulation of Spectroscopic Parameters and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic data, which can aid in the interpretation of experimental spectra or serve as a predictive tool.

Infrared (IR) Spectroscopy: DFT calculations can compute the vibrational frequencies of the molecule. These frequencies correspond to the absorption peaks in an IR spectrum. The calculated spectrum can be used to assign the vibrational modes of the experimental spectrum. For this compound, key predicted vibrations would include the strong C=O stretch of the ketone, the C≡N stretch of the nitrile, and vibrations associated with the chlorinated pyridine ring. lmu.edupg.edu.pl

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) | Expected Intensity |

|---|---|---|---|

| Nitrile | C≡N stretch | 2240 - 2260 | Medium |

| Ketone | C=O stretch | 1690 - 1710 | Strong |

| Pyridine Ring | C=C / C=N stretches | 1550 - 1610 | Medium-Strong |

| Alkyl Chain | C-H stretches | 2850 - 3000 | Medium |

| Aryl Chloride | C-Cl stretch | 1000 - 1100 | Medium |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable way to predict ¹H and ¹³C NMR chemical shifts. mdpi.comnih.gov The calculations provide nuclear shielding tensors, which are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are highly sensitive to the molecular geometry and electronic environment, making them a good test of the accuracy of the computed structure.

| Nucleus | Position | Predicted Chemical Shift (ppm) |

|---|---|---|

| ¹H | Pyridine Ring Protons | 7.5 - 8.8 |

| -CH₂- (adjacent to C=O) | ~2.8 - 3.2 | |

| -CH₂- (adjacent to C≡N) | ~2.4 - 2.7 | |

| ¹³C | C=O (Ketone) | 195 - 205 |

| C≡N (Nitrile) | 118 - 122 | |

| Pyridine Ring Carbons | 120 - 155 |

Electronic Structure Analysis of the Pyridyl System and Nitrile Group

An analysis of the electronic structure provides insight into the molecule's reactivity, polarity, and intermolecular interactions.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the molecule's surface. For this compound, it would likely show negative potential (red/yellow) around the nitrogen atoms of the pyridine and nitrile groups and the oxygen of the carbonyl group, indicating these are sites for electrophilic attack or hydrogen bond acceptance. The pyridine ring protons would show positive potential (blue), making them susceptible to nucleophilic interaction.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to accepting electrons. The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability. For this molecule, the HOMO is expected to be localized primarily on the pyridine ring, while the LUMO may have significant contributions from the carbonyl and nitrile groups.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution and interactions between orbitals. It can quantify the charge on each atom, revealing the electron-withdrawing effects of the chlorine atom, the carbonyl group, and the nitrile group on the pyridine ring.

Cheminformatics Approaches for Structural Analysis and Series Exploration

Cheminformatics combines chemistry, computer science, and information science to analyze chemical data. For a single molecule like this compound, cheminformatics tools can be used for initial characterization and to place it in the context of a larger chemical space. nih.govbiorxiv.org

Calculation of Molecular Descriptors: A variety of physicochemical properties can be calculated from the 2D structure. These descriptors are important for predicting a molecule's behavior, for example, in a biological system. nih.govrsc.org

| Property | Abbreviation | Calculated Value |

|---|---|---|

| Molecular Weight | MW | 222.67 g/mol |

| LogP (octanol-water partition coefficient) | LogP | ~2.0 - 2.5 |

| Topological Polar Surface Area | TPSA | ~53.7 Ų |

| Number of Hydrogen Bond Acceptors | HBA | 3 (Npyridine, Ocarbonyl, Nnitrile) |

| Number of Hydrogen Bond Donors | HBD | 0 |

| Number of Rotatable Bonds | - | 5 |

Series Exploration: While this article focuses on a single compound, cheminformatics is crucial for exploring a series of related analogues. By systematically modifying parts of the structure (e.g., changing the substituent on the pyridine ring, altering the chain length), one can generate a virtual library of compounds. Quantitative Structure-Activity Relationship (QSAR) models could then be built to correlate calculated descriptors with a property of interest (e.g., predicted biological activity). researchgate.net Furthermore, molecular docking simulations could be employed to predict how this compound and its analogues might bind to a biological target, such as an enzyme active site, providing a rationale for its potential pharmacological activity. mdpi.comnih.gov

Analytical Methodologies and Derivatization Strategies for Research Applications

Chromatographic Separation Techniques

Chromatography is a cornerstone for the separation and analysis of 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile from complex matrices. The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analytical objective, sample complexity, and desired sensitivity.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, the polarity and molecular weight of this compound can limit its direct analysis by GC due to potential issues with volatility and thermal stability. libretexts.orgcsus.edu To overcome these limitations, derivatization is often employed to convert the analyte into a more volatile and less polar form. libretexts.orgoup.com This process involves chemically modifying the polar functional groups, primarily the carbonyl group in this case, to facilitate its transition into the gas phase and improve chromatographic behavior. csus.educolostate.edu

Derivatization for GC analysis typically aims to replace active hydrogen atoms with less polar groups, thereby increasing volatility and thermal stability. libretexts.orgnih.gov Common strategies for a ketone-containing compound like this compound include silylation or acylation. libretexts.orgresearchgate.net These modifications reduce intermolecular interactions and prevent unwanted interactions with the GC column, leading to sharper peaks and improved resolution. youtube.com The use of halogenated derivatizing agents can also significantly enhance the response of an electron capture detector (ECD), a highly sensitive detector for electrophilic compounds. libretexts.org

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. csus.edu For this compound, reversed-phase HPLC (RP-HPLC) is a common and effective method for purity assessment and quantification. helixchrom.comsielc.com

In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase. The separation of pyridine-containing compounds is readily achievable with this technique. helixchrom.comacs.org The mobile phase typically consists of a mixture of water and an organic modifier like acetonitrile or methanol, often with additives such as formic acid or ammonium acetate (B1210297) to improve peak shape and resolution. helixchrom.comresearchgate.net Detection is commonly achieved using an ultraviolet (UV) detector, as the pyridyl ring and carbonyl group in the molecule act as chromophores, absorbing UV light at specific wavelengths. csus.edu HPLC methods can be rigorously validated for parameters such as linearity, accuracy, and precision to ensure reliable quantification in various sample matrices. researchgate.net

Derivatization Reagents and Protocols

Derivatization is a chemical modification process used to alter the properties of an analyte to make it more suitable for a specific analytical technique. libretexts.org For this compound, derivatization can enhance detectability, improve chromatographic separation, and increase sensitivity. libretexts.orgcsus.edu

The ketone (carbonyl) group is a primary target for derivatization in this compound, especially for GC analysis.

Oxime Formation : Aldehydes and ketones react with hydroxylamine or its derivatives to form oximes. wikipedia.orgkhanacademy.org This reaction is a common strategy for derivatizing carbonyl compounds. chromatographyonline.comresearchgate.net For instance, reacting the compound with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) yields a stable oxime derivative. This process not only improves thermal stability but also introduces multiple fluorine atoms, making the derivative highly responsive to an electron capture detector (ECD), thereby significantly increasing sensitivity. researchgate.net

Silyl Derivatives : Silylation involves replacing the active hydrogen of an enolizable ketone with a silyl group, such as a trimethylsilyl (TMS) group. libretexts.orgnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are commonly used. researchgate.net This process reduces the polarity of the compound and increases its volatility, making it more amenable to GC-MS analysis. youtube.comresearchgate.net The resulting silyl ethers are thermally stable and exhibit good chromatographic properties. nih.gov

Table 1: Comparison of Carbonyl Derivatization Strategies

| Derivatization Strategy | Reagent Example | Key Advantages for GC Analysis | Detection Method |

|---|---|---|---|

| Oxime Formation | PFBHA | Increases thermal stability, enhances ECD response. researchgate.net | GC-ECD, GC-MS |

| Silylation | BSTFA | Increases volatility, reduces polarity, improves thermal stability. youtube.comresearchgate.net | GC-FID, GC-MS |

While the nitrile group is relatively stable, its detection can sometimes be enhanced through chemical modification, particularly for techniques that rely on specific chemical properties. The nitrile group can undergo various transformations, such as hydrolysis, reduction, or cycloaddition reactions. researchgate.netresearchgate.net

For analytical purposes, the reduction of the nitrile to a primary amine is a potential strategy. libretexts.org This can be achieved using reagents like lithium aluminum hydride (LiAlH₄). libretexts.org The resulting amine can then be derivatized with a fluorophore, such as dansyl chloride, to enable highly sensitive detection by fluorescence-based HPLC. csus.edu This two-step process converts a non-fluorescent group into a highly fluorescent one, dramatically lowering detection limits.

Another approach involves the hydrolysis of the nitrile to a carboxylic acid. libretexts.orgyoutube.com This can be accomplished under acidic or basic conditions. The resulting carboxylic acid can then be esterified using a reagent that introduces a strong chromophore or fluorophore, enhancing detection by HPLC-UV or HPLC-Fluorescence. colostate.edu

Derivatization plays a crucial role in enhancing both the sensitivity and selectivity of analytical methods.

Sensitivity : By introducing specific chemical moieties, derivatization can significantly improve the response of a detector to the analyte. libretexts.org For example, derivatizing the carbonyl group of this compound with PFBHA makes it highly sensitive to an electron capture detector, allowing for trace-level quantification that would be impossible with a less sensitive detector like a Flame Ionization Detector (FID). researchgate.net Similarly, converting the nitrile group to a fluorescent derivative can lower the limit of detection by several orders of magnitude in HPLC analysis. csus.edu

Selectivity : Derivatization can improve selectivity by targeting specific functional groups, which helps to distinguish the analyte from interfering matrix components. researchgate.net The reaction conditions for derivatization can often be optimized to be highly specific for a particular functional group, reducing the likelihood of derivatizing other compounds in the sample. Furthermore, the choice of derivatizing agent can shift the retention time of the analyte in a chromatographic separation, moving its peak away from overlapping peaks from other sample components, thereby improving selectivity and the accuracy of quantification. csus.edu

Coupled Analytical Techniques (e.g., GC-MS, LC-MS/MS)

Coupled analytical techniques provide a robust approach for the separation, identification, and quantification of "this compound".

Gas Chromatography-Mass Spectrometry (GC-MS):

In a typical GC-MS analysis, the sample is injected into a heated inlet, where it is vaporized and transferred onto a chromatographic column by a carrier gas (usually helium). The separation is achieved based on the compound's boiling point and its interaction with the stationary phase of the column. As the separated components elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z), providing a unique mass spectrum for identification.

For compounds similar to "this compound," a common derivatization agent is O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). PFBHA reacts with the ketone group to form a more volatile and thermally stable oxime derivative, which is amenable to GC analysis and can be detected with high sensitivity using electron capture detection or mass spectrometry. usra.edu

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS is a highly sensitive and selective technique that is particularly well-suited for the analysis of polar, non-volatile, and thermally labile compounds. Given the polar nature imparted by the nitrile and pyridyl groups, LC-MS/MS is an excellent choice for the direct analysis of "this compound" without the need for derivatization.

In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The choice of the stationary phase is critical for retaining and separating polar compounds. Hydrophilic Interaction Liquid Chromatography (HILIC) is often preferred over traditional reversed-phase (RP) chromatography for highly polar analytes. jst.go.jphpst.cz

After separation, the eluent from the LC column is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for polar molecules. In tandem mass spectrometry (MS/MS), a specific precursor ion corresponding to the analyte of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are detected in the second mass analyzer. This multiple reaction monitoring (MRM) mode provides exceptional selectivity and sensitivity. nih.govresearchgate.net

The analysis of neonicotinoid insecticides and their metabolites, which share the chloropyridinyl structural motif with "this compound," is frequently performed using LC-MS/MS. jst.go.jpnih.govresearchgate.netresearchtrends.netnih.govresearchgate.netnih.govnih.govscienceopen.comscielo.br

Below is a table summarizing typical starting parameters for the analysis of structurally similar chloropyridinyl compounds by LC-MS/MS, which could be adapted for "this compound".

| Parameter | HPLC Conditions | Mass Spectrometry Conditions |

| Column | HILIC column (e.g., non-modified silica gel) or Reversed-Phase C18 | Ionization Mode |

| Mobile Phase | A: AcetonitrileB: Water with 0.1% Formic Acid or Ammonium Formate | Interface |

| Gradient | Gradient elution, starting with a high percentage of organic phase for HILIC | Scan Type |

| Flow Rate | 0.2 - 0.5 mL/min | Precursor Ion (m/z) |

| Column Temperature | 30 - 40 °C | Product Ions (m/z) |

| Injection Volume | 1 - 10 µL | Collision Energy |

Note: The specific m/z values for the precursor and product ions would need to be determined experimentally for "this compound".

Optimization of Derivatization and Analytical Conditions

To achieve the best possible analytical performance, the derivatization and instrumental conditions must be carefully optimized.

Optimization of Derivatization:

When using derivatization for GC-MS analysis with a reagent like PFBHA, several parameters should be optimized to ensure a complete and reproducible reaction:

Reagent Concentration: The concentration of the derivatizing agent should be in sufficient excess to drive the reaction to completion. A study on carbonyl derivatization with PFBHA found that a concentration of 0.43 mg/mL yielded the best results for a mixture of standard compounds. researchgate.net

Reaction Time and Temperature: The reaction kinetics can be influenced by time and temperature. While some derivatizations are rapid at room temperature, others may require heating to proceed at a reasonable rate. For PFBHA derivatization of carbonyls, reaction times can range from minutes to several hours, with temperatures typically between 35°C and 60°C. usra.edunih.gov

pH: The pH of the reaction mixture can significantly impact the derivatization efficiency. The optimal pH needs to be determined for the specific analyte and derivatizing agent.

Extraction Solvent: After derivatization, the derivative is typically extracted into an organic solvent. The choice of solvent (e.g., hexane, dichloromethane, toluene) should be optimized for maximum extraction efficiency of the derivative while minimizing the extraction of interfering matrix components. semanticscholar.org

The following table outlines key parameters for the optimization of PFBHA derivatization of ketones for GC-MS analysis.

| Parameter | Range/Options | Goal |

| PFBHA Concentration | 0.1 - 1.0 mg/mL | Ensure complete reaction |

| Reaction Temperature | Room Temperature - 70 °C | Achieve optimal reaction rate |

| Reaction Time | 30 min - 24 h | Ensure reaction goes to completion |

| pH | Acidic, Neutral, Basic | Maximize derivatization yield |

| Extraction Solvent | Hexane, Dichloromethane, Toluene | Maximize recovery of the derivative |

Optimization of Analytical Conditions:

For both GC-MS and LC-MS/MS, optimization of the chromatographic and mass spectrometric parameters is crucial.

GC-MS Optimization:

Injector Temperature: Should be high enough to ensure complete vaporization of the analyte or its derivative without causing thermal degradation.

Oven Temperature Program: The initial temperature, ramp rate, and final temperature should be optimized to achieve good separation of the target analyte from other components in the sample.

Carrier Gas Flow Rate: Affects the efficiency of the separation and the analysis time.

LC-MS/MS Optimization:

Mobile Phase Composition: The type and concentration of organic modifier (e.g., acetonitrile, methanol) and additives (e.g., formic acid, ammonium formate) significantly affect retention, peak shape, and ionization efficiency. For polar compounds on HILIC columns, a high organic content is used in the initial mobile phase. jst.go.jphpst.czhplc.euhplc.eursc.orgsemanticscholar.org

Gradient Elution Profile: A well-designed gradient ensures good separation of analytes with a wide range of polarities.

Column Temperature: Can influence retention time, peak shape, and column efficiency.

Ion Source Parameters: For ESI, parameters such as capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature need to be optimized to maximize the generation of the desired analyte ions.

Collision Energy: In MS/MS, the collision energy in the collision cell determines the fragmentation of the precursor ion. This needs to be optimized for each specific transition to obtain the highest intensity of the product ions.

The table below provides a summary of key parameters for the optimization of LC-MS/MS methods for polar compounds like "this compound".

| Parameter | Optimization Strategy | Desired Outcome |

| Chromatographic Column | Test different stationary phases (HILIC, RP-C18) | Good retention and peak shape |

| Mobile Phase pH | Vary pH with additives (e.g., formic acid) | Improved retention and ionization |

| Organic Modifier | Compare acetonitrile and methanol | Enhanced sensitivity and selectivity |

| Capillary Voltage (ESI) | Adjust voltage in both positive and negative modes | Maximum ion signal |

| Collision Energy (MS/MS) | Optimize for each precursor-to-product ion transition | Maximum product ion intensity |

By systematically optimizing these derivatization and analytical conditions, robust and sensitive methods can be developed for the reliable analysis of "this compound" in various research contexts.

Synthetic Utility and Potential Applications As a Building Block

Precursor in the Synthesis of Diverse Heterocyclic Compounds

6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile is a valuable precursor for the synthesis of various heterocyclic compounds, most notably 7-azaindole (B17877) derivatives. The 7-azaindole scaffold is a significant pharmacophore found in numerous clinically developed drugs due to its ability to act as a bioisostere of indole, which can lead to improved solubility and bioavailability. rsc.org

The synthesis of 7-azaindoles from precursors like this compound typically involves an intramolecular cyclization strategy. General methods for constructing the azaindole ring system often rely on forming a pyrrole (B145914) ring fused to a pre-existing pyridine (B92270) ring. researchgate.net For instance, the Chichibabin reaction, which involves the nucleophilic addition of an amide to a pyridine ring, is a classic method for forming such bicyclic systems. nih.gov The presence of the ketone and nitrile functionalities in the hexanenitrile (B147006) chain of this compound allows for chemical manipulation to facilitate the necessary ring closure to form the desired heterocyclic product.

Intermediacy in the Formation of Functionalized Ketones and Nitriles

The chemical structure of this compound makes it an important intermediate for creating other functionalized ketones and nitriles. The compound's utility in titanium(III)-catalyzed ketone-nitrile couplings has been demonstrated, highlighting its role in forming complex carbonyl structures such as α-hydroxyketones.

This type of reaction, often a reductive coupling, allows for the formation of a new carbon-carbon bond between the ketone's carbonyl carbon and the nitrile's carbon atom. Such transformations are significant in synthetic organic chemistry as they enable the construction of more elaborate molecular architectures from simpler, functionalized precursors. The nitrile group itself can be converted into other functional groups; for example, it can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the range of accessible functionalized molecules. numberanalytics.com Similarly, the ketone can be a site for various reactions, including reductions to alcohols or reactions with organometallic reagents to extend the carbon chain. pearson.com

Role in the Generation of Difluoroboron Complexes

Currently, there is no specific information available in scientific literature detailing the direct role of this compound in the generation of difluoroboron complexes. However, molecules containing β-diketone or related functionalities are known to act as ligands for boron, forming highly fluorescent and stable complexes like BODIPY dyes. While this compound is a keto-nitrile, it does not possess the typical 1,3-dicarbonyl motif required for the conventional synthesis of such boron complexes. Theoretical derivatization of the starting compound to introduce a second carbonyl group in the β-position to the existing ketone could potentially create a suitable precursor for forming difluoroboron complexes.

Exploration as a Monomer in Polymerization Studies (if applicable to structural motif)

The potential of this compound as a monomer in polymerization studies has not been specifically reported in the available literature. However, its structural motifs, particularly the nitrile group, are relevant to polymer chemistry. numberanalytics.com Nitrile-containing monomers, such as acrylonitrile, are widely used to produce polymers with desirable properties like high thermal stability and chemical resistance. numberanalytics.comlu.se

The presence of both a ketone and a nitrile group offers possibilities for various polymerization reactions. For example, the nitrile group could potentially participate in anionic or coordination polymerization. The bifunctional nature of the molecule could, in principle, allow it to be explored for the synthesis of specialty polymers where the pyridine ring and carbonyl group would impart specific functionalities to the polymer backbone. Research into the polymerization of β-ketonitrile monomers has shown that these molecules can undergo radical polymerization, suggesting a potential, though unexplored, avenue for this compound. conicet.gov.ar

Derivatization for Enhanced Synthetic Pathways

The functional groups present in this compound provide multiple handles for derivatization, allowing for the creation of a library of related compounds and enhancing its utility in synthetic pathways. Advances in palladium-catalyzed amination reactions have been adapted for synthesizing derivatives of this compound by targeting the chloro-substituent on the pyridine ring.

Further derivatization strategies can be envisioned for its other functional groups:

The Pyridine Ring: The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various nucleophiles such as amines, alcohols, and thiols. This is a common strategy for modifying pyridine-containing drug candidates.

The Ketone Group: The carbonyl group can undergo a wide range of classical reactions. It can be reduced to a secondary alcohol, converted to an oxime, or serve as a site for Wittig-type reactions to form alkenes. It can also react with Grignard or organolithium reagents to form tertiary alcohols.

The Nitrile Group: The terminal cyano group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to a primary amine, or reacted with organometallic reagents to yield ketones.

These derivatization possibilities make this compound a flexible building block for creating a diverse range of molecules with potential applications in medicinal chemistry and materials science.

Future Research Directions and Open Questions

Development of Novel and Green Synthetic Routes

The synthesis of functionalized pyridines and β-oxoalkanonitriles is a well-established area of organic chemistry. nih.govsemanticscholar.org However, the development of environmentally benign and efficient methods for the synthesis of 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile remains a key area for future exploration. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste. beilstein-journals.org Future research could focus on the following areas:

One-Pot Syntheses: Designing a convergent, one-pot reaction that combines the pyridine (B92270) core, the keto-nitrile side chain, or their precursors in a single synthetic operation would significantly improve efficiency. This could involve modifications of established pyridine syntheses like the Kröhnke or Hantzsch methods. beilstein-journals.orgwikipedia.org

Catalytic Approaches: The use of transition metal or organocatalysis could provide milder and more selective routes. For instance, palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of pyridyl analogues. researchgate.net

Green Solvents and Reagents: Investigating the use of greener solvents, such as water, ionic liquids, or deep eutectic solvents, and replacing hazardous reagents with more benign alternatives would align with the principles of sustainable chemistry.

| Synthetic Strategy | Potential Advantages | Key Research Question |

| One-Pot Synthesis | Increased efficiency, reduced waste, lower cost | Can a convergent route be designed to avoid the isolation of intermediates? |

| Catalytic Methods | High selectivity, mild reaction conditions, lower catalyst loading | Which catalytic system offers the best yield and selectivity for the target molecule? |

| Green Chemistry Approaches | Reduced environmental impact, improved safety | Can the synthesis be adapted to use renewable starting materials and benign solvents? |

In-Depth Mechanistic Studies of Complex Transformations

The presence of multiple reactive sites in this compound opens the door to a variety of chemical transformations. Understanding the mechanisms of these reactions is crucial for controlling product selectivity and developing new synthetic applications.

Future mechanistic studies could focus on:

Reactions at the Ketone and Nitrile Groups: The ketone can undergo a range of reactions, including reductions, additions, and condensations. researchgate.netacs.org The nitrile group can be hydrolyzed, reduced, or participate in cycloadditions. Investigating the interplay and chemoselectivity of these two functional groups is a rich area for research.

Transformations of the Pyridine Ring: The chloro-substituted pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of a wide array of functional groups. acs.orgnih.gov Mechanistic studies can help in optimizing conditions for these substitutions.

Intramolecular Cyclizations: The proximity of the side chain to the pyridine ring could facilitate intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. Understanding the kinetics and thermodynamics of these cyclizations is essential. acs.org

Advanced Spectroscopic Probes for Real-Time Tautomerism Monitoring

The β-ketonitrile moiety in this compound suggests the possibility of tautomerism. unlp.edu.ar Specifically, keto-enol and nitrile-ketenimine tautomers could exist in equilibrium. The position of this equilibrium can be influenced by factors such as solvent, temperature, and pH.

Future research should employ advanced spectroscopic techniques to study this phenomenon in real-time:

NMR Spectroscopy: Advanced NMR techniques, such as 2D NMR and variable temperature NMR, can provide detailed information about the structure and relative populations of different tautomers. rsc.org

Infrared and Raman Spectroscopy: These techniques can be used to monitor the characteristic vibrational frequencies of the keto, enol, nitrile, and ketenimine functional groups. researchgate.net

UV-Vis and Fluorescence Spectroscopy: Changes in the electronic structure between tautomers can be probed using UV-Vis and fluorescence spectroscopy, which can be particularly useful for studying the dynamics of the equilibrium. nih.gov

| Tautomeric Form | Key Functional Groups | Potential Spectroscopic Signature |

| Keto-Nitrile | C=O, C≡N | Characteristic carbonyl and nitrile stretches in IR. |

| Enol-Nitrile | C=C-OH, C≡N | Appearance of O-H and C=C stretches in IR; changes in NMR chemical shifts. |

| Ketenimine | C=C=N-H | Characteristic C=C=N stretch in IR. |

Further Exploration of Computational Models for Predictive Chemistry

Computational chemistry offers powerful tools for predicting the properties and reactivity of molecules. aaai.org For a compound like this compound, where experimental data may be scarce, computational models can provide valuable insights and guide future experimental work.

Areas for further computational exploration include:

Quantum Chemical Calculations: Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate molecular geometries, electronic structures, and spectroscopic properties of the different tautomers. researchgate.net This can aid in the interpretation of experimental spectra.

Quantitative Structure-Activity Relationship (QSAR) Models: If a series of derivatives of this compound is synthesized and their biological activity is tested, QSAR models can be developed to correlate their chemical structure with their activity. chemrevlett.com This can facilitate the design of more potent analogues.

Reaction Modeling: Computational modeling can be used to investigate the reaction mechanisms of potential transformations, helping to predict reaction pathways and transition state energies. nih.gov

Expanding Synthetic Applications in Complex Molecular Architectures

The multifunctional nature of this compound makes it a potentially valuable building block for the synthesis of more complex molecules, particularly those with pharmaceutical or materials science applications. lifechemicals.com Functionalized pyridines are present in numerous FDA-approved drugs. lifechemicals.com

Future research in this area could focus on:

Synthesis of Novel Heterocycles: Using the existing functional groups as handles for further reactions, this compound could serve as a precursor for the synthesis of novel fused heterocyclic systems.

Medicinal Chemistry: The pyridine and nitrile moieties are common pharmacophores. This compound could be a starting point for the development of new therapeutic agents. nih.govrsc.org

Late-Stage Functionalization: The ability to selectively modify the different parts of the molecule could be exploited in the late-stage functionalization of complex molecules, a powerful strategy in drug discovery. nih.govberkeley.edu

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 6-(2-Chloro-3-pyridyl)-6-oxohexanenitrile, and how can reaction conditions be optimized?

- Methodology : The synthesis of pyridyl-containing nitriles often involves nucleophilic substitution or coupling reactions. For example, analogous compounds like 4-chloro-6-(2-chloro-6-fluorophenyl)pyrimidine are synthesized via halogen exchange or Suzuki-Miyaura cross-coupling . To optimize conditions:

- Use controlled temperature (e.g., 0–5°C for exothermic steps) and inert atmospheres (N₂/Ar) to prevent side reactions.

- Monitor reaction progress via TLC or HPLC, adjusting stoichiometry of reagents (e.g., 1.2 equivalents of K₂CO₃ for deprotonation).

- Post-synthesis, purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization.

Q. How can the crystal structure of this compound be resolved, and what software is suitable for refinement?

- Methodology : Single-crystal X-ray diffraction (SCXRD) is ideal. Grow crystals via slow evaporation in solvents like DCM/hexane. Use SHELX (e.g., SHELXL for refinement) to analyze diffraction data. Key steps:

- Index and integrate reflections using SHELXS or SHELXD .

- Refine hydrogen atoms isotropically and non-H atoms anisotropically.

- Validate geometry with PLATON or Mercury .

Q. What safety protocols are critical when handling chlorinated pyridyl derivatives like this compound?

- Methodology :

- Storage : Keep in airtight containers at –20°C to prevent hydrolysis.

- Handling : Use fume hoods, nitrile gloves, and PPE. Avoid inhalation (risk of respiratory irritation) .

- Waste disposal : Segregate halogenated waste and consult certified agencies for incineration .

Advanced Research Questions

Q. How can discrepancies in NMR and mass spectrometry data for this compound be resolved?

- Methodology : Contradictions often arise from impurities or tautomerism. For example:

- Impurities : Re-purify using preparative HPLC (C18 column, acetonitrile/water).

- Tautomerism : Perform variable-temperature NMR (VT-NMR) to identify equilibrium states (e.g., keto-enol tautomers).

- High-res MS : Confirm molecular ion ([M+H]⁺) with ESI-TOF and compare with theoretical m/z .

Q. What computational methods are suitable for predicting the reactivity of the nitrile and keto groups in this compound?

- Methodology :

- DFT calculations (e.g., B3LYP/6-31G*) to model electrophilic/nucleophilic sites.

- Analyze frontier molecular orbitals (HOMO/LUMO) for reaction hotspots.

- Simulate IR spectra to correlate with experimental data (e.g., C≡N stretch at ~2200 cm⁻¹) .

Q. How can solvent effects influence the compound’s stability during long-term storage?

- Methodology :

- Conduct accelerated stability studies:

- Dissolve in DMSO, MeOH, or H₂O; store at 25°C/40°C.

- Monitor degradation via HPLC at intervals (0, 7, 30 days).

- Findings : Polar aprotic solvents (DMSO) may stabilize nitriles better than protic solvents .

Data Analysis and Experimental Design

Q. How to design a kinetic study for the hydrolysis of the nitrile group under varying pH conditions?

- Experimental Design :

- Prepare buffer solutions (pH 2–12).

- Use UV-Vis spectroscopy (λ = 270 nm) to track nitrile → amide/carboxylic acid conversion.

- Calculate rate constants (k) via pseudo-first-order kinetics.

- Statistical analysis : Fit data to Arrhenius equation for activation energy (Eₐ) .

Q. What strategies can address low yields in cross-coupling reactions involving the chloropyridyl moiety?

- Troubleshooting :

- Catalyst screening : Test Pd(PPh₃)₄ vs. XPhos-Pd-G3 for Buchwald-Hartwig amination.

- Solvent optimization : Use DMA or THF instead of DMF to reduce side reactions.

- Additives : Include Cs₂CO₃ to enhance dehalogenation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.